
3-(1,4-Diazepan-1-yl)phenol
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Overview
Description
3-(1,4-Diazepan-1-yl)phenol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1,4-diazepan-1-yl)phenol derivatives, and how can reaction conditions be optimized?
- Methodology : Derivatives like N-(3-((1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide are synthesized via multi-step protocols. For example:
- Step 1 : React 2,4,6-trichlorotriazine with phenol in the presence of DIPEA (diisopropylethylamine) at -35°C for 7 hours to form intermediates.
- Step 2 : Introduce the diazepane moiety using nucleophilic substitution or amidation reactions under controlled pH and temperature .
- Optimization : Adjust stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time to improve yields. Monitor intermediates via TLC or HPLC.
Q. How can NMR and mass spectrometry be used to confirm the structure of this compound derivatives?
- Methodology :
- 1H NMR : Look for characteristic peaks such as aromatic protons (δ 6.8–7.5 ppm), diazepane methylene groups (δ 2.5–3.5 ppm), and NH signals (if present) .
- LC/MS : Confirm molecular ion peaks (e.g., m/z 459 for a derivative with a thiophenyl substituent) and fragmentation patterns to validate purity .
Q. What safety protocols are critical when handling this compound derivatives in the lab?
- Guidelines :
- Use PPE (gloves, goggles) due to acute toxicity risks (oral, dermal, inhalation; GHS Category 4).
- Avoid inhalation by working in a fume hood and store compounds in sealed containers under inert atmospheres .
Advanced Research Questions
Q. How can computational tools like PHASE-Schrödinger aid in designing this compound-based ligands for receptor targets (e.g., 5-HT6)?
- Methodology :
- Pharmacophore Modeling : Use the PHASE module to align structural features (e.g., hydrogen bond acceptors, aromatic rings) with receptor binding pockets.
- Docking Studies : Validate ligand-receptor interactions (e.g., binding affinity predictions) and compare with experimental Ki values (e.g., 10–100 nM for 5-HT6) .
Q. What strategies resolve contradictions between predicted ADMET properties and experimental pharmacokinetic data for diazepane derivatives?
- Approach :
- QikProp Analysis : Predict logP, solubility, and BBB permeability. If discrepancies arise (e.g., poor oral bioavailability despite favorable predictions), modify substituents (e.g., fluorine groups) to enhance solubility or reduce metabolic clearance .
- In Vivo Validation : Use rodent models to correlate computational predictions with bioavailability and toxicity profiles .
Q. How do structural modifications (e.g., fluorination or sulfonamide addition) affect the selectivity of diazepane derivatives for neurotransmitter receptors?
- Experimental Design :
- SAR Studies : Synthesize analogs (e.g., 4-fluoro benzenesulfonamide derivatives) and test binding affinity against off-target receptors (e.g., dopamine D3) via radioligand assays.
- Data Interpretation : Compare selectivity ratios (e.g., 5-HT6/D3 > 100-fold) to prioritize candidates .
Q. What are the limitations of Lipinski’s and Jorgensen’s rules in optimizing diazepane-based drug candidates?
- Critical Analysis :
- While Lipinski’s rules prioritize oral absorption (e.g., molecular weight < 500), rigid diazepane scaffolds may violate these yet retain efficacy (e.g., CNS penetration).
- Jorgensen’s rule violations (e.g., polar surface area > 90 Ų) can be mitigated via prodrug strategies .
Q. Data Analysis and Interpretation
Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for diazepane derivatives?
- Framework :
- In Vitro-Ex Vivo Correlations : Test compounds in tissue/organoid models to bridge gaps between cell-based assays and animal studies.
- Mechanistic Studies : Use metabolomics to identify enzymatic degradation pathways (e.g., cytochrome P450) that reduce in vivo activity .
Q. What statistical methods are appropriate for analyzing dose-response curves in receptor binding assays?
- Recommendations :
- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and Hill slopes.
- Use ANOVA with post-hoc tests (e.g., Tukey) to compare groups when testing multiple derivatives .
Q. Emerging Research Directions
Q. Can this compound derivatives be repurposed for metabolic disorders, given their structural similarity to energy metabolism modulators?
Properties
CAS No. |
223797-06-6 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(1,4-diazepan-1-yl)phenol |
InChI |
InChI=1S/C11H16N2O/c14-11-4-1-3-10(9-11)13-7-2-5-12-6-8-13/h1,3-4,9,12,14H,2,5-8H2 |
InChI Key |
FJCDUDLEMKEZCV-UHFFFAOYSA-N |
SMILES |
C1CNCCN(C1)C2=CC(=CC=C2)O |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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